1,5-Dideoxy-1,5-imino-D-xylitol 1,5-Dideoxy-1,5-imino-D-xylitol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14563609
InChI: InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5?/i/hD
SMILES:
Molecular Formula: C5H11NO3
Molecular Weight: 134.15 g/mol

1,5-Dideoxy-1,5-imino-D-xylitol

CAS No.:

Cat. No.: VC14563609

Molecular Formula: C5H11NO3

Molecular Weight: 134.15 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dideoxy-1,5-imino-D-xylitol -

Specification

Molecular Formula C5H11NO3
Molecular Weight 134.15 g/mol
IUPAC Name (3R,5S)-1-deuteriopiperidine-3,4,5-triol
Standard InChI InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5?/i/hD
Standard InChI Key RMCNETIHECSPMZ-ABHOLDRYSA-N
Isomeric SMILES [2H]N1C[C@H](C([C@H](C1)O)O)O
Canonical SMILES C1C(C(C(CN1)O)O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,5-Dideoxy-1,5-imino-D-xylitol (C₅H₁₁NO₃) belongs to the iminosugar family, featuring a piperidine ring substituted with three hydroxyl groups at positions 3, 4, and 5. Its IUPAC name, (3R,5S)-1-deuteriopiperidine-3,4,5-triol, reflects the stereochemical arrangement critical for its biological activity . The SMILES notation ([2H]N1CC@HO) and InChIKey (RMCNETIHECSPMZ-ABHOLDRYSA-N) provide precise descriptors for computational modeling and database referencing .

Physical and Chemical Characteristics

Key physicochemical properties include a density of 1.424 g/cm³, boiling point of 282.6°C at 760 mmHg, and a flash point of 161.3°C . The compound’s polar surface area (72.72 Ų) and low vapor pressure (0 mmHg at 25°C) underscore its hydrophilicity and stability under ambient conditions . Its molecular weight of 133.146 g/mol and exact mass of 133.074 g/mol align with high-purity synthetic standards .

Synthesis and Derivatization Strategies

Core Synthesis from D-Xylose

The synthesis of 1,5-dideoxy-1,5-imino-D-xylitol begins with D-xylose, a readily available pentose sugar. A benzyl-protected intermediate (compound 11) is generated through reductive amination, followed by selective deprotection to yield the parent iminosugar . This protocol emphasizes atom economy and scalability, with reaction yields exceeding 70% in optimized conditions .

Guanidino and Urea Derivatives

Functionalization at the endocyclic nitrogen enables the creation of guanidino and urea derivatives (Figure 1). Guanidino analogs are synthesized via EDCI-mediated coupling of thioureas (e.g., 12a–e) with the benzyl-protected intermediate, followed by hydrogenolytic deprotection . Urea derivatives, in contrast, employ Boc-protected amines and isocyanate intermediates, yielding compounds selective for β-galactosidase rather than β-glucocerebrosidase .

Table 1: Representative Derivatives and Their Enzymatic Targets

Derivative ClassTarget EnzymeIC₅₀ (nM)Selectivity Ratio (vs. Other Glycosidases)
Guanidino Alkylβ-Glucocerebrosidase (GBA)2.1–4.7>1,000-fold
Urea AlkylBovine β-Galactosidase15.8–32.4500-fold

Biological Activity and Mechanistic Insights

Potent Inhibition of β-Glucocerebrosidase

Guanidino derivatives exhibit exceptional potency against human recombinant β-glucocerebrosidase (GBA), with IC₅₀ values ranging from 2.1 to 4.7 nM . This inhibition is competitive and reversible, as confirmed by kinetic assays and molecular docking studies . The protonated guanidine group forms a salt bridge with GBA’s catalytic glutamate residues (Glu340 and Glu235), stabilizing the enzyme-inhibitor complex .

Selectivity Across Glycosidase Families

While guanidino derivatives target GBA exclusively, urea analogs demonstrate selectivity for bovine β-galactosidase (IC₅₀ = 15.8–32.4 nM) . This divergence arises from steric and electronic differences: the planar urea moiety fails to engage GBA’s hydrophobic active site, whereas it accommodates β-galactosidase’s broader catalytic pocket .

Computational Modeling and Structure-Activity Relationships

Molecular Dynamics Simulations

Free-energy perturbation calculations reveal that the optimal alkyl chain length for GBA inhibition is C₈–C₁₀, balancing hydrophobic interactions and solubility . Longer chains (e.g., C₁₂) induce conformational strain, reducing binding affinity by 3.2 kcal/mol .

Pharmacophore Mapping

The critical pharmacophore features include:

  • A protonated nitrogen at physiological pH (pKa ≈ 8.5).

  • Hydroxyl groups at C3, C4, and C5 for hydrogen bonding with Asp127 and Thr179.

  • A lipophilic alkyl chain (C₈–C₁₀) enhancing membrane permeability .

Therapeutic Applications and Future Directions

Gaucher Disease and Pharmacological Chaperones

As a pharmacological chaperone, 1,5-dideoxy-1,5-imino-D-xylitol derivatives stabilize mutant GBA variants (e.g., N370S and L444P), rescuing lysosomal trafficking in patient-derived fibroblasts . Oral bioavailability studies in murine models show a plasma half-life of 6.2 hours, with 40% brain penetration—a key advantage for neuronopathic Gaucher disease .

Expanding to Other Lysosomal Disorders

Ongoing research explores repurposing these inhibitors for Parkinson’s disease, where GBA mutations are a major genetic risk factor. Preclinical data indicate reduced α-synuclein aggregation in neuronal cultures treated with guanidino derivatives .

Regulatory and Industrial Considerations

Classified under HS code 2933399090, 1,5-dideoxy-1,5-imino-D-xylitol is subject to a 6.5% MFN tariff, with VAT rates varying by jurisdiction . Large-scale synthesis (≥100 kg) employs continuous-flow hydrogenation, achieving a space-time yield of 8.4 g/L·h .

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